Elasnin

Descripción general

Descripción

Elasnin es un compuesto anti-biopelícula descubierto recientemente que ha mostrado una actividad notable contra biopelículas de Staphylococcus aureus resistente a la meticilina (MRSA) . Inicialmente se introdujo como un inhibidor de la elastasa de granulocitos humanos con efectos secundarios tóxicos mínimos . This compound ha demostrado potencial en el tratamiento de la enfermedad pulmonar obstructiva crónica causada por la elastasa de leucocitos .

Aplicaciones Científicas De Investigación

Elasnin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Elasnin ejerce sus efectos interfiriendo con el proceso de división celular y suprimiendo la producción de sustancias poliméricas extracelulares (EPS) en las bacterias formadoras de biopelículas . Regula a la baja las proteínas relacionadas con la síntesis de la pared celular, la división celular, el metabolismo de los ácidos grasos, la glucólisis y el sistema de dos componentes . This compound también regula al alza las proteínas de transporte y las proteínas involucradas en la fosforilación oxidativa y el sistema de fosfotransferasa, que son importantes para su tolerancia .

Análisis Bioquímico

Biochemical Properties

Elasnin has shown to interact with various biomolecules, particularly in the context of biofilm formation. It effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . The nature of these interactions involves the induction of biofilm matrix destruction in a time-dependent manner and interference with cell division during the exponential phase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by primarily repressing the expression of virulence factors . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the biofilm matrix destruction in a time-dependent manner and interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects on the cells. In adaptive laboratory evolution (ALE) experiments on MRSA with this compound, the cells adapt and evolve toward repetitive this compound exposure . The cells treated with a lethal dose of this compound daily for a week exhibited increased this compound tolerance .

Metabolic Pathways

It has been observed that this compound treatment results in the downregulation of many proteins related to cell division and cell wall synthesis, which is important for the survival of growing exponential-phase cells .

Métodos De Preparación

Elasnin se sintetiza mediante el aislamiento guiado por bioensayos de compuestos bioactivos de Actinobacteria . La ruta sintética implica la extracción y purificación de this compound de cultivos bacterianos, seguida de la elucidación estructural utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) . Los métodos de producción industrial para this compound todavía están en desarrollo, pero apuntan a optimizar el rendimiento y la pureza al tiempo que se minimizan los costes de producción .

Análisis De Reacciones Químicas

Elasnin sufre varias reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son derivados oxidados, reducidos y sustituidos de this compound .

Comparación Con Compuestos Similares

Elasnin es estructuralmente similar a otras alfa-pironas sustituidas, que también exhiben actividad anti-biopelícula . La capacidad única de this compound para erradicar biopelículas de MRSA resistentes a la daptomicina lo diferencia de otros compuestos . Los compuestos similares incluyen:

Alfa-pironas sustituidas: Estos compuestos comparten similitudes estructurales con this compound y exhiben actividad anti-biopelícula.

En conclusión, this compound es un compuesto prometedor con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades y mecanismos de acción únicos lo convierten en una herramienta valiosa en la lucha contra las infecciones relacionadas con la biopelícula y otros desafíos microbianos.

Actividad Biológica

Elasnin, a small molecule characterized by its 2-pyrone structure, has emerged as a significant compound in the field of microbiology due to its potent antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in biofilm eradication, and implications for clinical applications.

This compound's primary mechanism involves the disruption of biofilm formation and the eradication of pre-formed biofilms. Recent studies have demonstrated that this compound effectively inhibits biofilm formation in MRSA with low cytotoxicity and minimal risk of resistance development. Key findings include:

- Biofilm Matrix Disruption : this compound induces destruction of the biofilm matrix in a time-dependent manner, significantly affecting cell division during the exponential growth phase by repressing virulence factor expression. This leads to cells that are more susceptible to conventional antibiotics such as penicillin G .

- Gene Regulation : The compound has been shown to influence gene expression significantly, particularly through the regulation of the sarZ gene, which is crucial for biofilm formation and virulence in MRSA .

Efficacy Against Daptomycin-Resistant Strains

Research indicates that this compound exhibits superior activity against daptomycin-resistant MRSA strains compared to wild-type strains. In these studies:

- Lower Expression of Pathogenic Proteins : Daptomycin-resistant strains showed reduced expression of key proteins involved in pathogenesis and cell adhesion after treatment with this compound. This resulted in weaker biofilm development compared to untreated controls .

- Proteomic Changes : Transcriptomic analyses revealed that this compound treatment led to significant downregulation of the mprF gene associated with resistance mechanisms, enhancing its efficacy against resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various methodologies:

- Biofilm Eradication Studies :

- Multi-Omics Approaches :

- Marine Biofilms :

Comparative Efficacy Table

Propiedades

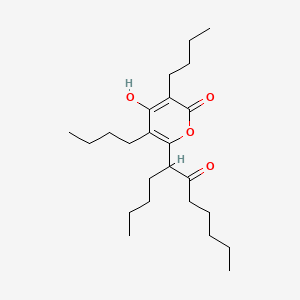

IUPAC Name |

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987589 | |

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68112-21-0 | |

| Record name | Elasnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.